2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine
Overview
Description
2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine is a complex organic compound that features a combination of thiophene, oxadiazole, and triazole rings
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system. The compound’s interaction with this receptor can have significant effects on the organism’s physiological processes.
Mode of Action
The compound interacts with its target, the acetylcholine receptor, by binding to it . This binding can lead to changes in the receptor’s function, potentially altering the transmission of signals in the nervous system.
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. These pathways are involved in the transmission of signals in the nervous system and can have downstream effects on a wide range of physiological processes . The specific pathways affected by this compound, and the nature of these effects, are areas of ongoing research.
Result of Action
The compound’s action on the acetylcholine receptor can result in significant molecular and cellular effects. For example, it has been found to have nematocidal activity, showing remarkable effects against certain types of nematodes . This suggests that the compound could potentially be used as a nematicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine typically involves multiple steps, starting with the formation of the oxadiazole and triazole rings. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the creation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be performed under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol (EtOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine has several scientific research applications:
Medicinal Chemistry: The compound’s heterocyclic structure makes it a potential candidate for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Tioxazafen: A broad-spectrum nematicide with a similar oxadiazole structure.
Ataluren: Used for the treatment of Duchenne muscular dystrophy, featuring a 1,2,4-oxadiazole ring.
Azilsartan: An antihypertensive drug with a 1,2,4-oxadiazole motif.
Uniqueness
2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine is unique due to its combination of thiophene, oxadiazole, and triazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6OS/c11-3-4-16-6-7(13-15-16)10-12-9(14-17-10)8-2-1-5-18-8/h1-2,5-6H,3-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNUCGNZWUMZRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.